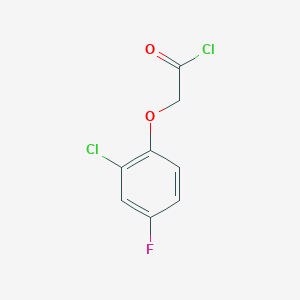

(2-Chloro-4-fluorophenoxy)acetyl chloride

Description

BenchChem offers high-quality (2-Chloro-4-fluorophenoxy)acetyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Chloro-4-fluorophenoxy)acetyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-chloro-4-fluorophenoxy)acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2FO2/c9-6-3-5(11)1-2-7(6)13-4-8(10)12/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZWFGGORSXJUQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)OCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90675488 | |

| Record name | (2-Chloro-4-fluorophenoxy)acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

826990-46-9 | |

| Record name | (2-Chloro-4-fluorophenoxy)acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to (2-Chloro-4-fluorophenoxy)acetyl chloride (CAS 826990-46-9): Synthesis, Reactivity, and Applications in Modern Chemistry

This document provides an in-depth technical overview of (2-Chloro-4-fluorophenoxy)acetyl chloride, a key chemical intermediate for researchers, scientists, and professionals in drug development and agrochemical synthesis. We will explore its fundamental properties, detail robust synthetic methodologies with mechanistic insights, discuss its reactivity profile, and outline critical safety protocols for its handling and use.

Physicochemical and Structural Properties

(2-Chloro-4-fluorophenoxy)acetyl chloride is a halogenated aromatic compound featuring a highly reactive acyl chloride functional group.[] This structure makes it a valuable building block for introducing the 2-chloro-4-fluorophenoxy moiety into larger molecules through acylation reactions.[] Its key identifiers and computed properties are summarized below.

| Property | Value | Source |

| CAS Number | 826990-46-9 | [2] |

| Molecular Formula | C₈H₅Cl₂FO₂ | [2] |

| Molecular Weight | 223.03 g/mol | [2] |

| IUPAC Name | 2-(2-chloro-4-fluorophenoxy)acetyl chloride | [2] |

| SMILES | C1=CC(=C(C=C1F)Cl)OCC(=O)Cl | [][2] |

| InChI Key | JZWFGGORSXJUQG-UHFFFAOYSA-N | [][2] |

| XLogP3 | 3.3 | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

Synthesis and Mechanistic Rationale

The synthesis of (2-Chloro-4-fluorophenoxy)acetyl chloride is most logically achieved via a two-step process starting from commercially available precursors. The overall strategy involves the initial formation of the corresponding carboxylic acid, followed by its conversion to the target acyl chloride.

Retrosynthetic Analysis

A retrosynthetic approach reveals a straightforward pathway. The target acyl chloride is directly accessible from its parent carboxylic acid, (2-Chloro-4-fluorophenoxy)acetic acid. This acid, in turn, can be synthesized via a Williamson ether synthesis between 2-Chloro-4-fluorophenol and an acetate synthon.

Caption: Retrosynthetic pathway for the target compound.

Step 1: Synthesis of (2-Chloro-4-fluorophenoxy)acetic acid

The formation of the ether linkage is a cornerstone of this synthesis. The Williamson ether synthesis is selected for its reliability and high yield. In this protocol, the phenolic proton of 2-chloro-4-fluorophenol is deprotonated with a suitable base (e.g., sodium hydroxide) to form a nucleophilic phenoxide. This phenoxide then displaces the chloride from sodium chloroacetate in an Sₙ2 reaction, followed by acidification to yield the desired carboxylic acid.

Experimental Protocol: Williamson Ether Synthesis

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-4-fluorophenol (1.0 eq) and a suitable solvent such as water or ethanol.

-

Deprotonation: Add a solution of sodium hydroxide (2.1 eq) in water dropwise at room temperature to form the sodium phenoxide salt.

-

Nucleophilic Substitution: Add a solution of sodium chloroacetate (1.05 eq) in water to the reaction mixture.

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) and maintain for 4-6 hours. Monitor reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, carefully acidify the mixture with hydrochloric acid (HCl) until the pH is approximately 2. The carboxylic acid product will precipitate out of the solution.

-

Isolation and Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water to remove inorganic salts, and dry under vacuum. Recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed for further purification if necessary.

Step 2: Conversion to (2-Chloro-4-fluorophenoxy)acetyl chloride

The conversion of a carboxylic acid to an acyl chloride is a standard transformation, for which several reagents are available, including oxalyl chloride, PCl₃, and PCl₅. However, thionyl chloride (SOCl₂) is the reagent of choice for this protocol.[3][4]

Causality of Reagent Choice: The primary advantage of using thionyl chloride is that the reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous.[3] This allows them to be easily removed from the reaction mixture, driving the equilibrium towards the product and greatly simplifying the purification process, as no aqueous work-up is required to remove the spent reagent.

Reaction Mechanism: The reaction proceeds via a well-established mechanism.[5][6] The carboxylic acid oxygen attacks the electrophilic sulfur atom of thionyl chloride, displacing a chloride ion.[4][5] The resulting intermediate then collapses, releasing SO₂ and a chloride ion, which subsequently attacks the carbonyl carbon to form the final acyl chloride product.[3][5]

Caption: Simplified mechanism of acyl chloride formation using SOCl₂.

Experimental Protocol: Acyl Chloride Formation

-

Reaction Setup: In a fume hood, equip a dry round-bottom flask with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with NaOH solution to neutralize HCl and SO₂). Add (2-Chloro-4-fluorophenoxy)acetic acid (1.0 eq).

-

Reagent Addition: Carefully add thionyl chloride (SOCl₂, typically 1.5-2.0 eq) to the flask. A catalytic amount of N,N-dimethylformamide (DMF) may be added to accelerate the reaction.

-

Reaction: Gently heat the mixture to reflux (approx. 70-80 °C) for 1-3 hours. The evolution of gas (SO₂ and HCl) should be observed. The reaction is complete when gas evolution ceases.

-

Isolation: Allow the reaction mixture to cool to room temperature. The excess thionyl chloride can be removed by distillation under reduced pressure.

-

Purification: The resulting crude acyl chloride is often of sufficient purity for subsequent steps. If necessary, it can be purified by vacuum distillation. The product is highly moisture-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon).[7]

Chemical Reactivity and Synthetic Utility

The synthetic value of (2-Chloro-4-fluorophenoxy)acetyl chloride stems from the high reactivity of the acyl chloride group. The carbon atom of the carbonyl is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. This reactivity allows it to serve as a potent acylating agent.[]

Core Reactions:

-

Hydrolysis: Reacts readily, often violently, with water to hydrolyze back to the parent carboxylic acid and HCl. This underscores the need for anhydrous handling conditions.[8]

-

Esterification: Reacts with alcohols to form esters. This reaction is typically rapid and high-yielding, often performed in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to scavenge the HCl byproduct.

-

Amidation: Reacts with primary or secondary amines to form amides. Two equivalents of the amine are generally used: one as the nucleophile and the second to neutralize the generated HCl.

Caption: Core reactivity profile with common nucleophiles.

Applications in Development:

This compound is an important intermediate in the synthesis of pharmaceuticals and agrochemicals.[][9] The 2-chloro-4-fluorophenoxy moiety is a common feature in bioactive molecules. Its incorporation can enhance biological activity, modulate metabolic stability, and improve physicochemical properties of the final compound. It is particularly valuable in the development of novel herbicides, fungicides, and therapeutic agents such as anti-inflammatory or anti-cancer drugs.[9]

Safety, Handling, and Storage

(2-Chloro-4-fluorophenoxy)acetyl chloride is a hazardous chemical that must be handled with strict safety protocols. Its primary hazards stem from its corrosivity and high reactivity with moisture.[8]

Hazard Identification

-

Moisture Sensitive: Reacts with water and moisture in the air to produce corrosive hydrogen chloride gas and the parent carboxylic acid.[8]

-

Toxic: Inhalation of vapors can cause severe respiratory tract irritation.[7]

Personal Protective Equipment (PPE)

All work must be conducted in a certified chemical fume hood.[8] The following minimum PPE is mandatory:

-

Eye Protection: Chemical safety goggles and a full-face shield.[7]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).[8]

-

Body Protection: A flame-retardant lab coat and appropriate protective clothing.[7]

Storage and Handling

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8]

-

Keep away from incompatible materials such as water, alcohols, amines, and strong bases.[7]

-

Store under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[7]

Spill and Quenching Procedures

In case of a small spill, absorb the material with an inert, dry sorbent (e.g., vermiculite or sand) and place it in a sealed container for disposal.

For quenching residual acyl chloride in reaction vessels, a slow, controlled addition of a suitable nucleophile is required.[11]

Protocol: Safe Quenching

-

Preparation: Cool the reaction vessel containing the acyl chloride in an ice bath.

-

Slow Addition: Slowly and carefully add a less reactive alcohol, such as isopropanol or tert-butanol, to the cooled mixture with stirring.[11] This converts the acyl chloride to a less reactive ester.

-

Neutralization: Once the initial exothermic reaction has subsided, a dilute aqueous solution of a base (e.g., sodium bicarbonate) can be slowly added to neutralize any remaining acidic components.

-

Disposal: Dispose of the neutralized waste in accordance with local, state, and federal regulations.[11]

Conclusion

(2-Chloro-4-fluorophenoxy)acetyl chloride is a versatile and highly reactive chemical intermediate with significant applications in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. Its effective use hinges on a thorough understanding of its synthesis from readily available precursors, its predictable reactivity with nucleophiles, and strict adherence to safety and handling protocols. This guide provides the foundational knowledge for scientists to confidently and safely incorporate this valuable building block into their research and development programs.

References

-

Chemistry LibreTexts. (2019, June 5). 22.9 Reactions of Carboxylic Acids. [Link]

-

Rzepa, H. (2012, May 25). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. [Link]

-

Ashenhurst, J. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]

-

Chemistry Steps. SOCl2 Reaction with Carboxylic Acids. [Link]

-

Chemistry LibreTexts. (2023, January 22). Conversion of carboxylic acids to acid chlorides. [Link]

-

Milliken. (n.d.). Safety and Handling of Acetoxyacetyl Chloride in Industrial Settings. [Link]

-

Sciencemadness Wiki. (2023, August 3). Acyl chloride. [Link]

-

PubChem. (2-Chloro-4-fluorophenoxy)acetyl chloride. National Center for Biotechnology Information. [Link]

-

Lookchem. Cas 5301-78-0, 2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane-4-methanol, 1-oxide. [Link]

-

Yufeng. (2024, May 25). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. [Link]

-

Chemsrc. phenoxyacetyl-d5 chloride | CAS#:107462-97-5. [Link]

-

Hoffman Fine Chemicals. CAS 405-78-7 | 2-(4-Fluorophenoxy)acetyl chloride. [Link]

-

Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Acetyl chloride. [Link]

Sources

- 2. (2-Chloro-4-fluorophenoxy)acetyl chloride | C8H5Cl2FO2 | CID 46779562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 7. fishersci.com [fishersci.com]

- 8. nbinno.com [nbinno.com]

- 9. chemimpex.com [chemimpex.com]

- 10. chemos.de [chemos.de]

- 11. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]

(2-Chloro-4-fluorophenoxy)acetyl chloride physical and chemical properties

An In-Depth Technical Guide to (2-Chloro-4-fluorophenoxy)acetyl chloride

Introduction

(2-Chloro-4-fluorophenoxy)acetyl chloride is a halogenated aromatic acyl chloride, a class of organic compounds known for their high reactivity and utility as intermediates in chemical synthesis. Possessing a bifunctional nature—a reactive acyl chloride group and a substituted phenoxy moiety—this compound serves as a critical building block, particularly in the agrochemical and pharmaceutical industries.[][2] The presence of both chlorine and fluorine atoms on the aromatic ring can significantly influence the biological activity and physicochemical properties of the resulting derivatives, making it a valuable reagent for introducing this specific structural motif into more complex molecules.[3]

This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the core physical and chemical properties of (2-Chloro-4-fluorophenoxy)acetyl chloride. It details its inherent reactivity, outlines a plausible synthetic route, presents robust protocols for its handling and analytical characterization, and discusses its applications as a synthetic intermediate. The content is structured to provide not only factual data but also the causal logic behind experimental and handling choices, reflecting the perspective of a senior application scientist.

Section 1: Compound Identification and Physicochemical Properties

Accurate identification is the foundation of all chemical research and development. The key identifiers for (2-Chloro-4-fluorophenoxy)acetyl chloride are consolidated below.

Table 1: Compound Identifiers

| Identifier | Value | Source(s) |

|---|---|---|

| IUPAC Name | 2-(2-chloro-4-fluorophenoxy)acetyl chloride | [][4] |

| CAS Number | 826990-46-9 | [4][5] |

| Molecular Formula | C₈H₅Cl₂FO₂ | [4] |

| Molecular Weight | 223.02 g/mol | [4] |

| Canonical SMILES | C1=CC(=C(C=C1F)Cl)OCC(=O)Cl | [4] |

| InChI | InChI=1S/C8H5Cl2FO2/c9-6-3-5(11)1-2-7(6)13-4-8(10)12/h1-3H,4H2 | [][4] |

| InChIKey | JZWFGGORSXJUQG-UHFFFAOYSA-N |[][4] |

The physicochemical properties of acyl chlorides are dominated by the electrophilicity of the carbonyl carbon and the lack of hydrogen bond-donating capacity. While experimental data for properties such as melting and boiling points are not widely published for this specific molecule, computed properties provide valuable estimates for handling and reaction planning.

Table 2: Physical and Computed Properties

| Property | Value | Source(s) |

|---|---|---|

| Physical State | Expected to be a liquid or low-melting solid | [3][6] |

| Monoisotopic Mass | 221.9650629 Da | [4] |

| Topological Polar Surface Area | 26.3 Ų | [4] |

| Complexity | 189 | [4] |

| Solubility | Reacts with water and other protic solvents. Soluble in aprotic organic solvents (e.g., dichloromethane, THF, toluene). |[7][8] |

Section 2: Chemical Reactivity and Safe Handling

The paramount feature of (2-Chloro-4-fluorophenoxy)acetyl chloride is the reactivity of the acyl chloride functional group. This group is a powerful acylating agent due to the electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.

The chloride ion is an excellent leaving group, facilitating reactions with a wide range of nucleophiles. This reactivity, while synthetically useful, also dictates stringent handling and storage requirements.

Core Reactivity

-

Hydrolysis: Reacts violently with water to form the parent carboxylic acid, (2-Chloro-4-fluorophenoxy)acetic acid, and corrosive hydrochloric acid gas.[8][9] This reaction is often exothermic and can cause pressure buildup in sealed containers.

-

Alcoholysis: Reacts readily with alcohols to form esters.

-

Aminolysis: Reacts with primary and secondary amines to form amides.

-

Friedel-Crafts Acylation: Can be used to acylate aromatic rings in the presence of a Lewis acid catalyst, forming ketones.[10]

Caption: General reactivity of (2-Chloro-4-fluorophenoxy)acetyl chloride.

Protocol: Safe Handling and Storage

Given its corrosive and water-reactive nature, adherence to a strict handling protocol is non-negotiable. This protocol is a self-validating system designed to prevent exposure and unwanted reactions.

1. Personal Protective Equipment (PPE):

- Eye/Face Protection: Wear chemical safety goggles and a full-face shield.[11]

- Skin Protection: Wear a chemically resistant lab coat and gloves (e.g., butyl rubber or Viton). Ensure gloves are inspected before use.[9]

- Respiratory Protection: Handle exclusively within a certified chemical fume hood to avoid inhalation of vapors or HCl gas generated upon exposure to moisture.[12]

2. Storage Conditions:

- Store in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon).

- The storage area must be cool, dry, and well-ventilated, away from sources of ignition and incompatible materials like water, alcohols, bases, and amines.[12][13]

- Use containers made of corrosion-resistant material (e.g., glass with a PTFE-lined cap).

3. Spill and Waste Management:

- Spill: In case of a small spill, absorb with a dry, inert material (e.g., sand or vermiculite) and place in a sealed container for disposal. Do not use water.[11]

- Waste: Unused material should be quenched carefully by slowly adding it to a stirred, cooled solution of sodium bicarbonate or a non-protic solvent like isopropanol before neutralization and disposal according to local regulations. Never add water directly to the waste container.

Section 3: Synthesis Pathway

While commercial suppliers exist, understanding the synthetic route is crucial for process development and impurity profiling. A plausible and efficient pathway to (2-Chloro-4-fluorophenoxy)acetyl chloride starts from 4-fluorophenol and proceeds via the corresponding carboxylic acid.

Caption: Proposed three-step synthesis of the title compound.

Protocol: Synthesis of (2-Chloro-4-fluorophenoxy)acetyl chloride from its Carboxylic Acid

This protocol details the final step, a standard and reliable method for converting a carboxylic acid to an acyl chloride. The causality for using thionyl chloride (SOCl₂) is its efficiency and the formation of gaseous byproducts (SO₂ and HCl), which are easily removed, simplifying product purification.

1. Reaction Setup:

- Equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a scrubber (containing NaOH solution to neutralize HCl and SO₂).

- Ensure all glassware is oven-dried to remove any traces of water.

- Place (2-Chloro-4-fluorophenoxy)acetic acid (1.0 eq) in the flask and add an anhydrous, aprotic solvent such as toluene or dichloromethane.

- Flush the entire system with an inert gas (nitrogen or argon).

2. Reagent Addition:

- Slowly add thionyl chloride (SOCl₂, ~1.5-2.0 eq) to the stirred suspension/solution at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

- The addition should be performed via a dropping funnel to control the initial reaction rate.

3. Reaction Execution:

- After the addition is complete, gently heat the reaction mixture to reflux (typically 50-80°C, depending on the solvent) and maintain for 1-3 hours.

- Monitor the reaction progress by observing the cessation of gas evolution (HCl and SO₂).

4. Product Isolation:

- Cool the reaction mixture to room temperature.

- Remove the excess solvent and unreacted thionyl chloride under reduced pressure using a rotary evaporator. Caution: The vapors are corrosive.

- The crude (2-Chloro-4-fluorophenoxy)acetyl chloride, often obtained as an oil or solid, can be purified by vacuum distillation if necessary.

Section 4: Analytical Characterization

Direct analysis of a highly reactive compound like an acyl chloride can be challenging. A combination of direct spectroscopic analysis of the neat compound and indirect analysis via a stable derivative provides a comprehensive quality control framework.

Expected Spectroscopic Signatures

-

Infrared (IR) Spectroscopy: The most prominent feature will be a very strong C=O stretching absorption band at a high frequency, typically in the range of 1780-1815 cm⁻¹, characteristic of acyl chlorides.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect signals for the aromatic protons (3H) in the aromatic region (~7.0-7.5 ppm), with splitting patterns dictated by chloro, fluoro, and ether substituents. A singlet or AB quartet for the methylene protons (-CH₂-) would appear further downfield than in the parent acid, likely around 4.0-4.5 ppm.

-

¹³C NMR: The carbonyl carbon signal will be highly deshielded, appearing around 168-175 ppm.

-

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺). A key diagnostic feature will be the isotopic pattern of the two chlorine atoms (³⁵Cl and ³⁷Cl), leading to characteristic M, M+2, and M+4 peaks, which confirms the presence of two chlorine atoms in the molecule.

Protocol: Quality Control via GC-FID after Derivatization

This protocol provides a reliable, quantitative method for assessing purity by converting the reactive acyl chloride into a stable, volatile methyl ester, which is amenable to Gas Chromatography (GC) analysis.[14] The choice of methanol as the derivatizing agent is based on its ready availability, high reactivity, and the formation of a simple, easily analyzed product.

Caption: Workflow for purity analysis via GC after derivatization.

1. Sample Preparation (Derivatization):

- Accurately weigh a small amount of the acyl chloride sample (~10-20 mg) into a clean, dry vial.

- In a fume hood, add a known volume (e.g., 1.0 mL) of anhydrous methanol. The reaction is instantaneous and exothermic.

- Add an appropriate internal standard (e.g., dodecane) dissolved in methanol.

- Dilute the sample with a suitable solvent (e.g., dichloromethane or ethyl acetate) to a final concentration appropriate for GC analysis (e.g., ~1 mg/mL).

2. GC-FID Analysis:

- Instrument: Gas chromatograph with a Flame Ionization Detector (FID).

- Column: A mid-polarity capillary column (e.g., DB-5 or DB-17) is suitable for separating the methyl ester from potential impurities.

- GC Conditions (Typical):

- Injector Temperature: 250°C

- Detector Temperature: 280°C

- Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 10°C/min to 250°C, and hold for 5 minutes.

- Carrier Gas: Helium or Hydrogen.

3. Data Interpretation:

- Identify the peak corresponding to the methyl ester derivative based on its retention time, established by running a standard.

- Calculate the purity of the original acyl chloride sample by comparing the peak area of the derivative to that of the internal standard.

Section 5: Applications in Synthesis

(2-Chloro-4-fluorophenoxy)acetyl chloride is primarily used as a reagent to introduce the (2-chloro-4-fluorophenoxy)acetyl moiety into a target molecule. This is most commonly achieved through acylation reactions to form amides and esters, which are prevalent structures in bioactive molecules.

-

Pharmaceutical Synthesis: This fragment can be incorporated into drug candidates to modulate properties like lipophilicity, metabolic stability, and receptor binding affinity. The specific halogenation pattern is often a result of targeted drug design.[3][15]

-

Agrochemical Synthesis: In agrochemicals, such as herbicides and fungicides, the phenoxyacetic acid scaffold is a well-known toxophore. Modification with this specific acyl chloride allows for the creation of new derivatives with potentially improved efficacy or selectivity.[][10]

Caption: Use in synthesizing amide and ester derivatives.

Conclusion

(2-Chloro-4-fluorophenoxy)acetyl chloride is a highly reactive and synthetically valuable chemical intermediate. Its utility is rooted in the efficient acylating power of the acyl chloride group, enabling the facile construction of amides, esters, and ketones bearing the 2-chloro-4-fluorophenoxy motif. This structural unit is of significant interest in the design of new pharmaceutical and agrochemical agents. However, its high reactivity necessitates rigorous adherence to safety protocols for handling, storage, and disposal. A thorough understanding of its properties, synthetic origins, and appropriate analytical techniques—such as the derivatization-GC method outlined here—is essential for its effective and safe utilization in a research and development setting.

References

-

PubChem. (2-Chloro-4-fluorophenoxy)acetyl chloride. National Center for Biotechnology Information. [Link]

-

Hoffman Fine Chemicals. 2-(4-Fluorophenoxy)acetyl chloride. [Link]

-

Wikipedia. Chloroacetyl chloride. [Link]

-

Krishna Solvechem Ltd. Chloroacetyl chloride MATERIAL SAFETY DATA SHEET. [Link]

- Google Patents. CN107141212B - Preparation method of 2-chloro-4' -fluoroacetophenone.

-

Chemos GmbH & Co.KG. Safety Data Sheet: Acetyl chloride. [Link]

-

PubChem. Chloroacetyl chloride. National Center for Biotechnology Information. [Link]

- Google Patents. CN101434528A - Method for preparing 2-chlorine-4-(4-chlorophenoxy).

-

Wikipedia. Acyl chloride. [Link]

-

The Royal Society of Chemistry. Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. [Link]

- Google Patents.

-

ERIC. Spectroscopy Data for Undergraduate Teaching. [Link]

-

SIELC Technologies. Chloroacetyl chloride. [Link]

-

SpringerLink. The development of a GC-FID method for indirect quantification of chloroacetyl chloride... [Link]

-

RSC Publishing. Analytical Methods. [Link]

Sources

- 2. The uses of chloroacetyl chloride_Chemicalbook [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. (2-Chloro-4-fluorophenoxy)acetyl chloride | C8H5Cl2FO2 | CID 46779562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 826990-46-9|2-(2-Chloro-4-fluorophenoxy)acetyl chloride|BLD Pharm [bldpharm.com]

- 6. hoffmanchemicals.com [hoffmanchemicals.com]

- 7. echemi.com [echemi.com]

- 8. Acyl chloride - Wikipedia [en.wikipedia.org]

- 9. merckmillipore.com [merckmillipore.com]

- 10. CN101434528A - Method for preparing 2-chlorine-4-(4-chlorophenoxy)-hypnone - Google Patents [patents.google.com]

- 11. aksci.com [aksci.com]

- 12. kscl.co.in [kscl.co.in]

- 13. chemos.de [chemos.de]

- 14. japsonline.com [japsonline.com]

- 15. Chloroacetyl chloride: applications in synthesis and toxicology_Chemicalbook [chemicalbook.com]

(2-Chloro-4-fluorophenoxy)acetyl chloride molecular structure and formula

An In-Depth Technical Guide to (2-Chloro-4-fluorophenoxy)acetyl chloride: Synthesis, Properties, and Applications

Abstract

(2-Chloro-4-fluorophenoxy)acetyl chloride is a highly reactive acyl chloride derivative that serves as a critical intermediate in the synthesis of complex organic molecules. Its distinct chemical structure, featuring a halogenated phenoxy moiety, makes it a valuable building block in the development of novel pharmaceuticals and agrochemicals.[1][] This guide provides a comprehensive overview of its molecular structure, physicochemical properties, a detailed, field-proven synthetic protocol, and an analysis of its chemical reactivity. We will delve into the mechanistic rationale behind its synthesis and common transformations, supported by spectroscopic characterization insights and critical safety protocols. This document is intended for researchers, chemists, and drug development professionals who utilize reactive intermediates for targeted molecular design.

Molecular Structure and Physicochemical Properties

Chemical Identity

The unambiguous identification of a chemical reagent is paramount for reproducibility and safety in a research setting. The key identifiers for the title compound are consolidated below.

-

Systematic IUPAC Name: 2-(2-chloro-4-fluorophenoxy)acetyl chloride[3]

-

SMILES: C1=CC(=C(C=C1F)Cl)OCC(=O)Cl[3]

-

InChIKey: JZWFGGORSXJUQG-UHFFFAOYSA-N[][3]

Molecular Structure

The structure consists of a 2-chloro-4-fluorophenol core linked via an ether bond to an acetyl chloride functional group. The high electronegativity of the carbonyl oxygen and the acyl chlorine, combined with the electron-withdrawing effects of the halogens on the aromatic ring, renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[6][7]

Physicochemical Data

The fundamental properties of (2-Chloro-4-fluorophenoxy)acetyl chloride are summarized for quick reference. This data is essential for reaction planning, purification, and safety assessments.

| Property | Value | Source |

| Molecular Weight | 223.03 g/mol | [3][4][8] |

| Monoisotopic Mass | 221.9650629 Da | [3] |

| Appearance | White or colorless to light yellow powder, lump, or clear liquid | [1] |

| Reactivity | Highly reactive, moisture-sensitive | [6][9] |

Synthesis and Mechanism

Retrosynthetic Approach

Acyl chlorides are most commonly and efficiently prepared from their corresponding carboxylic acids.[10][11][12] The retrosynthetic disconnection for (2-Chloro-4-fluorophenoxy)acetyl chloride logically points to (2-Chloro-4-fluorophenoxy)acetic acid as the immediate precursor.

Caption: Mechanism overview for acyl chloride synthesis.

Chemical Reactivity and Handling

Nucleophilic Acyl Substitution

The high reactivity of (2-Chloro-4-fluorophenoxy)acetyl chloride is its most defining feature. It readily undergoes nucleophilic addition-elimination reactions where the chloride ion is displaced by a variety of nucleophiles. [6][10][13]This reactivity makes it an excellent acylating agent for introducing the (2-chloro-4-fluorophenoxy)acetyl moiety into other molecules.

Key transformations include:

-

Hydrolysis: Vigorous reaction with water to revert to the parent carboxylic acid. [7][9]This necessitates handling under anhydrous conditions.

-

Alcoholysis/Phenolysis: Reaction with alcohols or phenols to form the corresponding esters. [7][10]* Aminolysis: Reaction with ammonia, primary, or secondary amines to yield amides. [7][10]

Caption: Key nucleophilic substitution reactions.

Safety and Handling

CAUTION: (2-Chloro-4-fluorophenoxy)acetyl chloride is a reactive and hazardous chemical.

-

Corrosivity: It is corrosive to skin and eyes. The hydrolysis product, HCl, is also highly corrosive.

-

Lachrymator: Like many low molecular weight acyl chlorides, it is a lachrymator (causes tearing). [9]* Reactivity with Water: Reacts violently with water, alcohols, and other protic solvents. [6][9]* Handling: Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Store in a tightly sealed container in a cool, dry, and well-ventilated area away from moisture.

Spectroscopic Characterization

While a dedicated spectrum for this specific compound is not publicly available, its structure allows for the confident prediction of key spectroscopic features essential for its identification and quality control.

-

Infrared (IR) Spectroscopy: A very strong and sharp absorption band is expected in the region of 1780-1815 cm⁻¹ , which is characteristic of the C=O stretch in an acyl chloride. This frequency is higher than that of corresponding carboxylic acids or esters due to the inductive effect of the chlorine atom.

-

¹H NMR Spectroscopy:

-

Aromatic Protons (3H): The three protons on the phenyl ring will appear in the aromatic region (~7.0-7.5 ppm). Their specific chemical shifts and coupling patterns (doublets, doublet of doublets) will be determined by the electronic effects of the chloro, fluoro, and ether substituents.

-

Methylene Protons (2H): A sharp singlet corresponding to the -O-CH₂-C(O)Cl protons is expected around 4.5-5.0 ppm . The deshielding effect of the adjacent ether oxygen and carbonyl group shifts it significantly downfield.

-

-

¹³C NMR Spectroscopy:

-

Carbonyl Carbon: A signal for the acyl chloride carbonyl carbon is expected in the highly deshielded region of ~168-175 ppm .

-

Aromatic Carbons: Six distinct signals are expected in the aromatic region (~115-160 ppm), with their chemical shifts influenced by the attached halogens and ether linkage. The carbons directly bonded to fluorine will show characteristic C-F coupling.

-

Methylene Carbon: The -CH₂- carbon signal is expected around 65-75 ppm .

-

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z 222 (for ³⁵Cl₂) and 224 (for ³⁵Cl³⁷Cl). A prominent fragment would likely correspond to the loss of the chlorine radical from the acyl chloride group (M-35/37) or the entire C(O)Cl group.

Applications in Research and Development

The utility of (2-Chloro-4-fluorophenoxy)acetyl chloride lies in its ability to efficiently introduce the 2-chloro-4-fluorophenoxyacetyl scaffold into target molecules. This structural motif is of significant interest in:

-

Agrochemical Synthesis: It serves as a key intermediate in the production of pesticides and herbicides. []The halogenated aromatic ring is a common feature in many biologically active agricultural compounds.

-

Pharmaceutical Development: In medicinal chemistry, this reagent is used to synthesize novel esters and amides as potential drug candidates. The incorporation of fluorine and chlorine can modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. [1]For example, it can be used in the synthesis of anti-cancer or anti-inflammatory agents. [1]

References

-

Chemguide. (n.d.). An introduction to acyl chlorides (acid chlorides). Retrieved from [Link]

-

Wikipedia. (2023, December 1). Acyl chloride. Retrieved from [Link]

-

Save My Exams. (2025, June 23). A Level Chemistry Revision Notes - Acyl Chlorides. Retrieved from [Link]

-

ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). Retrieved from [Link]

-

Khan Academy. (n.d.). Preparation of acyl (acid) chlorides. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 5). 22.7 Reactions of Acid Chlorides. Retrieved from [Link]

-

Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]

-

Chemguide. (n.d.). Preparation of acyl chlorides (acid chlorides). Retrieved from [Link]

-

Hoffman Fine Chemicals. (n.d.). CAS 405-78-7 | 2-(4-Fluorophenoxy)acetyl chloride. Retrieved from [Link]

-

PubChem. (n.d.). (2-Chloro-4-fluorophenoxy)acetyl chloride. Retrieved from [Link]

-

Bioman Explains. (2024, April 1). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved from [Link]

-

BIOFOUNT. (n.d.). 826990-46-9|(2-Chloro-4-fluorophenoxy)acetyl Chloride. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). (2-Chloro-4-fluorophenoxy)acetic acid. Retrieved from [Link]

-

PubChem. (n.d.). Butyl (2-chloro-4-fluorophenoxy)acetate. Retrieved from [Link]

- Google Patents. (n.d.). CN103420823B - The synthetic method of -chloro-4 fluorophenyl benzyl ketones.

-

PubChemLite. (n.d.). (2-chloro-4-fluorophenoxy)acetic acid (C8H6ClFO3). Retrieved from [Link]

-

PubChem. (n.d.). (2-Chloro-4-fluorophenoxy)acetic acid. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 3. (2-Chloro-4-fluorophenoxy)acetyl chloride | C8H5Cl2FO2 | CID 46779562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 826990-46-9|2-(2-Chloro-4-fluorophenoxy)acetyl chloride|BLD Pharm [bldpharm.com]

- 5. (2-chloro-4-fluorophenoxy)acetyl chloride | 826990-46-9 [amp.chemicalbook.com]

- 6. chemistrystudent.com [chemistrystudent.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 826990-46-9|(2-Chloro-4-fluorophenoxy)acetyl Chloride|(2-Chloro-4-fluorophenoxy)acetyl Chloride|-范德生物科技公司 [bio-fount.com]

- 9. Acyl chloride - Wikipedia [en.wikipedia.org]

- 10. savemyexams.com [savemyexams.com]

- 11. Khan Academy [khanacademy.org]

- 12. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 13. chemguide.co.uk [chemguide.co.uk]

An In-Depth Technical Guide to 2-(2-Chloro-4-fluorophenoxy)acetyl chloride

Abstract: This technical guide provides a comprehensive overview of 2-(2-chloro-4-fluorophenoxy)acetyl chloride, a key chemical intermediate. The document details its nomenclature, physicochemical properties, synthesis, and applications, with a particular focus on its role in organic synthesis for the development of pharmaceuticals and agrochemicals. Detailed experimental protocols, mechanistic insights, and safety considerations are presented to support researchers and drug development professionals in its effective and safe utilization.

Chemical Identity and Nomenclature

(2-Chloro-4-fluorophenoxy)acetyl chloride is a bifunctional organic molecule valued for its reactivity as an acyl chloride. Its formal IUPAC name is 2-(2-chloro-4-fluorophenoxy)acetyl chloride [1]. The presence of the highly reactive acetyl chloride group, combined with the substituted phenoxy moiety, makes it a versatile building block in medicinal and agricultural chemistry[2][].

| Identifier | Value | Source |

| IUPAC Name | 2-(2-chloro-4-fluorophenoxy)acetyl chloride | PubChem[1] |

| CAS Number | 826990-46-9 | PubChem[1] |

| Molecular Formula | C₈H₅Cl₂FO₂ | PubChem[1] |

| Molecular Weight | 223.03 g/mol | PubChem[1] |

| Canonical SMILES | C1=CC(=C(C=C1F)Cl)OCC(=O)Cl | PubChem[1] |

| InChIKey | JZWFGGORSXJUQG-UHFFFAOYSA-N | PubChem[1] |

Synthesis and Mechanistic Considerations

The primary and most efficient route for the preparation of 2-(2-chloro-4-fluorophenoxy)acetyl chloride is the reaction of its corresponding carboxylic acid, (2-chloro-4-fluorophenoxy)acetic acid, with a chlorinating agent[4]. Thionyl chloride (SOCl₂) is the most commonly employed reagent for this transformation due to its effectiveness and the convenient removal of byproducts (HCl and SO₂), which are gaseous.

The reaction mechanism proceeds via a nucleophilic acyl substitution. The carboxylic acid's carbonyl oxygen attacks the sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. This intermediate is highly unstable and subsequently undergoes an intramolecular nucleophilic attack by the chloride ion, resulting in the formation of the acyl chloride and the release of sulfur dioxide and hydrogen chloride gas[5].

Caption: Standard workflow for safely handling corrosive acyl chlorides.

References

-

PubChem. (2-Chloro-4-fluorophenoxy)acetyl chloride. National Center for Biotechnology Information. [Link]

-

Hoffman Fine Chemicals. (Date not available). CAS 405-78-7 | 2-(4-Fluorophenoxy)acetyl chloride. [Link]

-

Chem-Impex. (Date not available). 2-Chloro-4-fluorobenzoyl chloride. [Link]

-

Patsnap. (Date not available). Synthesis method of 2-chloro-4-(4-chlorophenoxy)-acetophenone. Eureka. [Link]

- Google Patents. (Date not available). CN101434528A - Method for preparing 2-chlorine-4-(4-chlorophenoxy).

-

Krishna Solvechem Ltd. (Date not available). Chloroacetyl chloride CAS No - MATERIAL SAFETY DATA SHEET. [Link]

-

Chemos GmbH & Co.KG. (Date not available). Safety Data Sheet: Acetyl chloride. [Link]

-

PubChemLite. (Date not available). (2-chloro-4-fluorophenoxy)acetic acid (C8H6ClFO3). [Link]

- Google Patents. (Date not available). CN107141212B - Preparation method of 2-chloro-4' -fluoroacetophenone.

-

Rzepa, H. (2012-05-25). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. [Link]

Sources

- 1. (2-Chloro-4-fluorophenoxy)acetyl chloride | C8H5Cl2FO2 | CID 46779562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 4. PubChemLite - (2-chloro-4-fluorophenoxy)acetic acid (C8H6ClFO3) [pubchemlite.lcsb.uni.lu]

- 5. The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

An In-depth Technical Guide to the Synthesis of (2-Chloro-4-fluorophenoxy)acetyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Chloro-4-fluorophenoxy)acetyl chloride is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its tailored structure, featuring a chlorinated and fluorinated phenyl ring linked to a reactive acetyl chloride moiety, makes it a valuable intermediate for introducing the (2-chloro-4-fluorophenoxy)acetyl group into target molecules. This guide provides a comprehensive overview of a robust and efficient two-step synthesis of (2-Chloro-4-fluorophenoxy)acetyl chloride, designed to provide researchers and drug development professionals with the necessary insights for its successful preparation and handling. The synthesis involves an initial Williamson ether synthesis to produce (2-Chloro-4-fluorophenoxy)acetic acid, followed by its conversion to the final acetyl chloride using thionyl chloride. This document details the underlying chemical principles, step-by-step experimental protocols, safety considerations, and analytical characterization of the intermediate and final products.

Introduction and Strategic Approach

The synthesis of (2-Chloro-4-fluorophenoxy)acetyl chloride is strategically approached as a two-step process. This methodology is designed for efficiency, high yield, and the use of readily available starting materials. The overall synthetic pathway is outlined below:

Figure 1: Overall synthetic workflow for (2-Chloro-4-fluorophenoxy)acetyl chloride.

The initial step leverages the Williamson ether synthesis, a classic and reliable method for forming ethers. In this case, the phenoxide of 2-chloro-4-fluorophenol acts as a nucleophile, attacking the electrophilic carbon of chloroacetic acid to form the corresponding phenoxyacetic acid. The second step employs thionyl chloride, a highly effective reagent for converting carboxylic acids to acyl chlorides, yielding the desired product.[1][2][3]

Step 1: Synthesis of (2-Chloro-4-fluorophenoxy)acetic acid

This stage of the synthesis focuses on the formation of the ether linkage, a critical step in building the core structure of the target molecule.

Mechanistic Insights: The Williamson Ether Synthesis

The Williamson ether synthesis proceeds via an SN2 mechanism.[4] The phenolic proton of 2-chloro-4-fluorophenol is first abstracted by a strong base, typically sodium hydroxide or potassium hydroxide, to generate the more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic methylene carbon of chloroacetic acid, displacing the chloride ion and forming the ether bond.

Figure 2: Mechanism of the Williamson ether synthesis.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of similar phenoxyacetic acids.[1][2][5]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Chloro-4-fluorophenol | 146.55 | 14.65 g | 0.10 |

| Sodium Hydroxide | 40.00 | 8.80 g | 0.22 |

| Chloroacetic Acid | 94.50 | 10.40 g | 0.11 |

| Deionized Water | 18.02 | 100 mL | - |

| Concentrated HCl | ~37% | As needed | - |

| Diethyl Ether | 74.12 | 150 mL | - |

Procedure:

-

Preparation of the Sodium Phenoxide Solution: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 8.80 g (0.22 mol) of sodium hydroxide in 50 mL of deionized water. To this solution, add 14.65 g (0.10 mol) of 2-chloro-4-fluorophenol. Stir the mixture until the phenol has completely dissolved to form a clear solution of the sodium salt.

-

Preparation of the Sodium Chloroacetate Solution: In a separate beaker, carefully dissolve 10.40 g (0.11 mol) of chloroacetic acid in 50 mL of deionized water and neutralize the solution by the slow addition of a concentrated sodium hydroxide solution until a pH of ~7 is achieved.

-

Reaction: Slowly add the sodium chloroacetate solution to the sodium phenoxide solution in the round-bottom flask. Heat the reaction mixture to a gentle reflux and maintain this temperature for 2-3 hours.

-

Work-up and Isolation: After the reflux period, cool the reaction mixture to room temperature. Transfer the solution to a 500 mL beaker and carefully acidify with concentrated hydrochloric acid with constant stirring until the pH is approximately 1-2. A white precipitate of (2-Chloro-4-fluorophenoxy)acetic acid will form.

-

Purification: Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation. Collect the crude product by vacuum filtration and wash the filter cake with cold deionized water. The crude product can be further purified by recrystallization from hot water or an ethanol/water mixture to yield a white crystalline solid. Dry the purified product in a vacuum oven.

Characterization of (2-Chloro-4-fluorophenoxy)acetic acid

The successful synthesis of the intermediate acid can be confirmed by various analytical techniques:

-

Melting Point: A sharp melting point is indicative of high purity.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the acetate group, and the carboxylic acid proton.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the aromatic ring, the methylene carbon, and the carbonyl carbon.

-

IR Spectroscopy: The infrared spectrum should display a strong absorption band for the carbonyl group (C=O) of the carboxylic acid, typically in the region of 1700-1730 cm⁻¹, and a broad absorption for the hydroxyl group (-OH) in the range of 2500-3300 cm⁻¹.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.

Step 2: Synthesis of (2-Chloro-4-fluorophenoxy)acetyl chloride

The final step in the synthesis is the conversion of the carboxylic acid to the more reactive acetyl chloride.

Mechanistic Insights: Reaction with Thionyl Chloride

The reaction of a carboxylic acid with thionyl chloride (SOCl₂) is a standard method for the preparation of acyl chlorides.[3][6] The mechanism involves the initial attack of the carboxylic acid oxygen on the electrophilic sulfur atom of thionyl chloride, forming a chlorosulfite intermediate. This intermediate is highly reactive and readily undergoes nucleophilic attack by a chloride ion at the carbonyl carbon, leading to the formation of the acyl chloride and the release of sulfur dioxide and hydrogen chloride as gaseous byproducts.[6]

Sources

- 1. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 2. Chemistry 211 Experiment 4 [home.miracosta.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. The Williamson Ether Synthesis [cs.gordon.edu]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to (2-Chloro-4-fluorophenoxy)acetyl chloride: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of (2-Chloro-4-fluorophenoxy)acetyl chloride, a key intermediate in the synthesis of various biologically active molecules. Tailored for researchers, scientists, and professionals in drug development and agrochemical industries, this document details the compound's physicochemical properties, a robust synthesis protocol, in-depth characterization methods, and its significant applications.

Introduction: A Versatile Building Block

(2-Chloro-4-fluorophenoxy)acetyl chloride is a reactive acyl chloride that serves as a crucial building block in organic synthesis. Its trifunctional nature, featuring a reactive acyl chloride group, a substituted aromatic ring, and an ether linkage, allows for diverse chemical transformations. This versatility makes it a valuable precursor for the synthesis of a wide range of compounds, particularly in the development of novel pharmaceuticals and agrochemicals where the phenoxyacetic acid moiety is a common scaffold.[1][2] The presence of both chlorine and fluorine atoms on the phenyl ring can significantly influence the biological activity, metabolic stability, and pharmacokinetic properties of the resulting molecules.

Physicochemical Properties

A thorough understanding of the physicochemical properties of (2-Chloro-4-fluorophenoxy)acetyl chloride is essential for its safe handling, storage, and effective use in synthesis. The key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 826990-46-9 | PubChem |

| Molecular Formula | C₈H₅Cl₂FO₂ | PubChem |

| Molecular Weight | 223.03 g/mol | PubChem |

| Appearance | Predicted to be a colorless to light yellow liquid or low-melting solid | General knowledge of acyl chlorides |

| Boiling Point | Not experimentally determined; estimated to be >200 °C at atmospheric pressure | General knowledge of similar compounds |

| Solubility | Soluble in aprotic organic solvents (e.g., dichloromethane, THF, toluene). Reacts with protic solvents (e.g., water, alcohols). | General knowledge of acyl chlorides |

| Stability | Moisture-sensitive; hydrolyzes to the corresponding carboxylic acid. | General knowledge of acyl chlorides |

Synthesis of (2-Chloro-4-fluorophenoxy)acetyl chloride

The synthesis of (2-Chloro-4-fluorophenoxy)acetyl chloride is a two-step process that begins with the preparation of the corresponding carboxylic acid, (2-Chloro-4-fluorophenoxy)acetic acid, followed by its conversion to the acyl chloride.

Step 1: Synthesis of (2-Chloro-4-fluorophenoxy)acetic acid via Williamson Ether Synthesis

This synthesis employs the well-established Williamson ether synthesis, a reliable method for forming ethers from an alkoxide and an organohalide.[3][4] In this case, 2-chloro-4-fluorophenol is deprotonated to its phenoxide, which then acts as a nucleophile to displace the chlorine atom from chloroacetic acid.

Reaction Scheme:

Figure 1: Synthesis of (2-Chloro-4-fluorophenoxy)acetic acid.

Experimental Protocol:

-

Preparation of Sodium 2-chloro-4-fluorophenoxide: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-4-fluorophenol (1.0 eq) in a suitable solvent such as ethanol or water.

-

Add a solution of sodium hydroxide (1.05 eq) in water dropwise to the stirred solution at room temperature. The reaction is exothermic.

-

Williamson Ether Synthesis: To the resulting phenoxide solution, add a solution of chloroacetic acid (1.1 eq) in water.

-

Heat the reaction mixture to reflux for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up and Purification: After completion, cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid until the pH is approximately 2.

-

The product, (2-Chloro-4-fluorophenoxy)acetic acid, will precipitate as a solid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the pure carboxylic acid.

Step 2: Conversion to (2-Chloro-4-fluorophenoxy)acetyl chloride

The carboxylic acid is then converted to the more reactive acyl chloride using a standard chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[5][6] Thionyl chloride is often preferred as the byproducts (SO₂ and HCl) are gaseous and easily removed.

Reaction Scheme:

Figure 2: Synthesis of (2-Chloro-4-fluorophenoxy)acetyl chloride.

Experimental Protocol:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), place (2-Chloro-4-fluorophenoxy)acetic acid (1.0 eq).

-

Chlorination: Add an excess of thionyl chloride (2.0-3.0 eq) to the flask. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

-

Reaction Conditions: Heat the mixture to reflux (approximately 80 °C) for 1-2 hours. The reaction can be monitored by the cessation of gas evolution.

-

Purification: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude (2-Chloro-4-fluorophenoxy)acetyl chloride can be purified by vacuum distillation to yield a colorless to light yellow liquid.

Spectroscopic Characterization (Predicted)

¹H NMR (CDCl₃, 400 MHz):

-

δ 7.1-7.4 (m, 3H): Aromatic protons on the substituted phenyl ring. The exact splitting pattern will be complex due to chloro and fluoro substituents.

-

δ 4.8 (s, 2H): Methylene protons (-O-CH₂-COCl).

¹³C NMR (CDCl₃, 100 MHz):

-

δ 170-172: Carbonyl carbon of the acyl chloride.

-

δ 150-160: Aromatic carbons attached to oxygen and fluorine (expect complex splitting due to C-F coupling).

-

δ 115-130: Other aromatic carbons.

-

δ 65-70: Methylene carbon (-O-CH₂-COCl).

FTIR (neat, cm⁻¹):

-

~1790 (s): C=O stretching of the acyl chloride (a characteristic strong absorption).

-

~1600, 1500: C=C stretching of the aromatic ring.

-

~1250: C-O-C stretching of the ether linkage.

-

~1100: C-F stretching.

-

~800-900: C-Cl stretching.

Mass Spectrometry (EI):

-

M⁺: The molecular ion peak is expected at m/z 222 (for ³⁵Cl isotopes) and 224 (for ³⁷Cl isotope), with a characteristic isotopic pattern for two chlorine atoms.

-

Fragment ions: Loss of Cl (m/z 187), loss of COCl (m/z 159), and other fragments corresponding to the phenoxy moiety.

Figure 3: Workflow for Synthesis and Characterization.

Reactivity and Applications in Synthesis

(2-Chloro-4-fluorophenoxy)acetyl chloride is a highly reactive electrophile due to the electron-withdrawing nature of the carbonyl group and the good leaving group ability of the chloride ion. It readily undergoes nucleophilic acyl substitution reactions with a variety of nucleophiles.[9][10]

Reactions with Nucleophiles

-

Amines: Reacts readily with primary and secondary amines to form the corresponding amides. This is a common reaction in the synthesis of biologically active compounds.

-

Alcohols: Reacts with alcohols to form esters. The reaction is typically carried out in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to scavenge the HCl byproduct.

-

Water: Hydrolyzes rapidly in the presence of water to form the parent carboxylic acid, (2-Chloro-4-fluorophenoxy)acetic acid. Therefore, all reactions must be carried out under anhydrous conditions.

Figure 4: Key Reactions of (2-Chloro-4-fluorophenoxy)acetyl chloride.

Applications in Drug Discovery and Agrochemicals

The phenoxyacetic acid scaffold is a well-known pharmacophore and is present in numerous herbicides.[11][12] (2-Chloro-4-fluorophenoxy)acetyl chloride is a valuable intermediate for the synthesis of derivatives with potential applications as:

-

Herbicides: As analogues of widely used phenoxy herbicides like 2,4-D and MCPA.[11][13]

-

Anti-inflammatory Agents: The phenoxyacetic acid moiety is found in several non-steroidal anti-inflammatory drugs (NSAIDs).[1]

-

Antimicrobial Agents: Derivatives of phenoxyacetic acid have shown promising antibacterial and antifungal activities.[1][14]

-

Other Bioactive Molecules: This versatile building block can be used to synthesize a wide range of other compounds with potential therapeutic or agrochemical applications.[15][16]

Safety, Handling, and Storage

(2-Chloro-4-fluorophenoxy)acetyl chloride is a corrosive and moisture-sensitive compound that should be handled with appropriate safety precautions.

-

Handling: Use in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from moisture.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

(2-Chloro-4-fluorophenoxy)acetyl chloride is a highly valuable and versatile chemical intermediate. Its straightforward synthesis and high reactivity make it an important tool for medicinal chemists and researchers in the agrochemical industry. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is crucial for its effective and safe utilization in the development of novel and impactful molecules.

References

-

Phenoxy herbicide. In: Wikipedia. Accessed January 19, 2026. [Link]

-

Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Jetir.Org. Accessed January 19, 2026. [Link]

-

Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. PubMed Central. Published February 1, 2021. [Link]

-

Synthesis and evaluation of phenoxy acetic acid derivatives as [corrected] anti-mycobacterial agents. PubMed. Published September 1, 2006. [Link]

-

Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. MDPI. Published March 15, 2024. [Link]

-

Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review. NIH. Accessed January 19, 2026. [Link]

-

Acetyl chloride, phenoxy-. NIST WebBook. Accessed January 19, 2026. [Link]

-

Exposure to phenoxyacetic acid herbicides and predictors of exposure among spouses of farmers. Annals of Agricultural and Environmental Medicine. 2012;19(1):51-56. [Link]

- Synthesis of phenoxyacetic acid derivatives.

-

Phenoxyacetyl chloride - Optional[Vapor Phase IR] - Spectrum. SpectraBase. Accessed January 19, 2026. [Link]

-

Phenoxyacetyl chloride. PubChem. Accessed January 19, 2026. [Link]

-

The Williamson Ether Synthesis. Accessed January 19, 2026. [Link]

-

converting carboxylic acids into acyl (acid) chlorides. Chemguide. Accessed January 19, 2026. [Link]

-

Experiment 06 Williamson Ether Synthesis. Accessed January 19, 2026. [Link]

-

PHENOXYACETYL CHLORIDE. gsrs. Accessed January 19, 2026. [Link]

-

Conversion of carboxylic acids to acid chlorides. Chemistry LibreTexts. Published January 22, 2023. [Link]

-

Reactions of Acid Chlorides (ROCl) with Nucleophiles. Chemistry Steps. Accessed January 19, 2026. [Link]

-

Williamson ether synthesis. In: Wikipedia. Accessed January 19, 2026. [Link]

-

The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. Chemistry Stack Exchange. Published June 4, 2020. [Link]

-

20.2 Nucleophilic Acyl Substitution. YouTube. Published April 8, 2021. [Link]

-

21.2: Nucleophilic Acyl Substitution Reactions. Chemistry LibreTexts. Published September 30, 2024. [Link]

-

Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. Published May 6, 2011. [Link]

Sources

- 1. jetir.org [jetir.org]

- 2. chemimpex.com [chemimpex.com]

- 3. The Williamson Ether Synthesis [cs.gordon.edu]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Acetyl chloride, phenoxy- [webbook.nist.gov]

- 8. spectrabase.com [spectrabase.com]

- 9. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Phenoxy herbicide - Wikipedia [en.wikipedia.org]

- 12. guidechem.com [guidechem.com]

- 13. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 14. Synthesis and evaluation of phenoxy acetic acid derivatives as [corrected] anti-mycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

An In-depth Technical Guide to (2-Chloro-4-fluorophenoxy)acetyl chloride and its Derivatives

Abstract

(2-Chloro-4-fluorophenoxy)acetyl chloride is a highly reactive acyl chloride that serves as a critical building block in modern organic and medicinal chemistry. Its bifunctional nature, featuring a reactive acyl chloride group and a substituted aromatic ring, makes it a versatile intermediate for introducing the (2-chloro-4-fluorophenoxy)acetyl moiety into a wide range of molecules. This guide provides a comprehensive technical overview intended for researchers, chemists, and drug development professionals. It covers the synthesis of the title compound, its fundamental reactivity, and detailed protocols for its application in the synthesis of pharmaceutically relevant derivatives. By explaining the causality behind experimental choices and grounding all claims in authoritative sources, this document aims to be an essential resource for scientists leveraging this important chemical intermediate.

Core Compound Profile: (2-Chloro-4-fluorophenoxy)acetyl chloride

(2-Chloro-4-fluorophenoxy)acetyl chloride is the acyl chloride derivative of (2-chloro-4-fluorophenoxy)acetic acid. The acyl chloride functional group makes it a potent acylating agent, while the halogenated phenoxy group provides a scaffold for building molecular complexity and modulating the physicochemical properties of its derivatives.

Physicochemical and Safety Data

Proper handling of chemical reagents is paramount for laboratory safety and experimental success. (2-Chloro-4-fluorophenoxy)acetyl chloride is a moisture-sensitive and corrosive compound, characteristic of low molecular weight acyl chlorides.[1] It reacts with protic compounds, including water, alcohols, and amines, to generate hydrochloric acid, making it a lachrymator.[1][2] All manipulations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Table 1: Properties of (2-Chloro-4-fluorophenoxy)acetyl chloride

| Property | Value | Source |

| IUPAC Name | 2-(2-chloro-4-fluorophenoxy)acetyl chloride | PubChem[3] |

| CAS Number | 826990-46-9 | PubChem[3] |

| Molecular Formula | C₈H₅Cl₂FO₂ | PubChem[3] |

| Molecular Weight | 223.02 g/mol | PubChem[3] |

| Appearance | Expected to be a solid or liquid | - |

| Reactivity | Reacts with water, alcohols, amines, and other nucleophiles | General Acyl Chloride Reactivity[1] |

Synthesis of (2-Chloro-4-fluorophenoxy)acetyl chloride

The most direct and common method for preparing acyl chlorides is the reaction of the corresponding carboxylic acid with a chlorinating agent.[1][4] Thionyl chloride (SOCl₂) is a widely used reagent for this transformation due to its efficacy and the convenient removal of byproducts.[4][5][6]

Principle and Mechanism

The conversion of a carboxylic acid to an acyl chloride using thionyl chloride proceeds through a nucleophilic acyl substitution mechanism.[7] The carboxylic acid's carbonyl oxygen attacks the electrophilic sulfur atom of thionyl chloride.[7][8] This is followed by a series of steps involving the formation of a reactive chlorosulfite intermediate, which then collapses upon attack by a chloride ion to yield the final acyl chloride product.[5][8] The gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), escape from the reaction mixture, driving the equilibrium towards the product and making the reaction effectively irreversible.[4][5]

Figure 1: Simplified mechanism for the synthesis of an acyl chloride using thionyl chloride.

Detailed Experimental Protocol

This protocol describes the synthesis of (2-Chloro-4-fluorophenoxy)acetyl chloride from its parent carboxylic acid.

Materials:

-

(2-Chloro-4-fluorophenoxy)acetic acid (1.0 eq)

-

Thionyl chloride (SOCl₂) (2.0 eq, or used as solvent)[6]

-

Anhydrous Dichloromethane (DCM) or other inert solvent (optional)

-

Catalytic N,N-Dimethylformamide (DMF) (optional, ~0.05 eq)[5]

Equipment:

-

Round-bottomed flask equipped with a magnetic stir bar

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Heating mantle

-

Rotary evaporator

Procedure:

-

Setup: In a fume hood, charge a dry round-bottomed flask with (2-Chloro-4-fluorophenoxy)acetic acid (1.0 eq). If using a solvent, add anhydrous DCM.

-

Reagent Addition: Cautiously add thionyl chloride (2.0 eq) to the flask at room temperature. If the reaction is sluggish, a catalytic amount of DMF can be added to accelerate the conversion.[5]

-

Scientist's Note: The reaction is often performed in neat thionyl chloride at reflux.[6] The use of an inert solvent like DCM can help control the reaction rate. DMF catalysis proceeds via the formation of a Vilsmeier-type intermediate, which is a more potent chlorinating agent.

-

-

Reaction: Attach the reflux condenser and heat the mixture to reflux (typically 40-80°C, depending on the solvent) for 1-3 hours. The reaction progress can be monitored by the cessation of gas (HCl, SO₂) evolution.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

-

Scientist's Note: It is crucial to use a vacuum trap and scrubber (e.g., containing NaOH solution) to neutralize the corrosive and toxic vapors of SOCl₂, HCl, and SO₂.

-

-

Purification: The resulting crude (2-Chloro-4-fluorophenoxy)acetyl chloride is often used directly in the next step without further purification. If necessary, it can be purified by vacuum distillation.

Characterization: The identity and purity of the product can be confirmed by:

-

Infrared (IR) Spectroscopy: Look for the characteristic strong C=O stretch of an acyl chloride at approximately 1750-1800 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure, showing the absence of the carboxylic acid proton.

Key Reactions: Synthesis of Derivatives

The high reactivity of the acyl chloride group makes (2-Chloro-4-fluorophenoxy)acetyl chloride an excellent starting material for creating a diverse range of derivatives, including esters, amides, and ketones.[4][9]

Core Reactivity: Nucleophilic Acyl Substitution

The central reaction of acyl chlorides is nucleophilic acyl substitution.[9][10] This two-step mechanism involves the addition of a nucleophile to the electrophilic carbonyl carbon, followed by the elimination of the chloride leaving group.[10][11][12] The high electronegativity of the chlorine atom inductively increases the electrophilicity of the carbonyl carbon, making acyl chlorides highly susceptible to nucleophilic attack.[9]

Figure 2: General mechanism of nucleophilic acyl substitution for amide synthesis.

Case Study: Synthesis of N-Aryl Amide Derivatives

N-acylated aromatic compounds are prevalent structural motifs in pharmaceuticals.[13] The reaction of (2-Chloro-4-fluorophenoxy)acetyl chloride with an aniline derivative is a representative example of its utility.

Table 2: Representative Protocol for Amide Synthesis

| Parameter | Details | Rationale |

| Substrates | (2-Chloro-4-fluorophenoxy)acetyl chloride (1.0 eq), Substituted Aniline (1.0 eq) | Stoichiometric amounts for efficient conversion. |

| Base | Pyridine or Triethylamine (1.1-1.5 eq) | To neutralize the HCl byproduct, preventing protonation of the amine nucleophile and driving the reaction forward.[10] |

| Solvent | Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) | Aprotic solvents that dissolve reactants without reacting with the acyl chloride. |

| Temperature | 0°C to Room Temperature | The reaction is often initiated at a lower temperature to control the initial exothermic reaction, then allowed to warm. |

| Reaction Time | 1-4 hours | Typically rapid; can be monitored by Thin Layer Chromatography (TLC). |

Detailed Experimental Protocol:

-

Setup: To a dry flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted aniline (1.0 eq), anhydrous DCM, and pyridine (1.2 eq). Cool the mixture to 0°C in an ice bath.

-

Acylation: Dissolve (2-Chloro-4-fluorophenoxy)acetyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 15-20 minutes, maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours until TLC analysis indicates the consumption of the starting materials.

-

Work-up: Quench the reaction by adding water or dilute HCl to neutralize excess base. Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water, saturated sodium bicarbonate solution (to remove any remaining acid), and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude amide product can be further purified by recrystallization or column chromatography on silica gel.

Friedel-Crafts Acylation and Other Derivatives

Beyond amides and esters, (2-Chloro-4-fluorophenoxy)acetyl chloride can be used in Friedel-Crafts acylation reactions to form aryl ketones.[14] This electrophilic aromatic substitution reaction requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to activate the acyl chloride and generate a highly reactive acylium ion.[14] The resulting ketones are valuable intermediates in the synthesis of various fine chemicals and agrochemicals.[15][16]

Conclusion

(2-Chloro-4-fluorophenoxy)acetyl chloride is a potent and versatile chemical intermediate with significant applications in synthetic chemistry. Its straightforward preparation from the corresponding carboxylic acid and its high reactivity towards nucleophiles make it an invaluable tool for drug discovery and material science professionals. Understanding the principles of its synthesis and the mechanisms of its reactions, as detailed in this guide, enables researchers to harness its full potential in the creation of novel and complex molecules.

References

-

Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2) - YouTube . (2024). Accessed January 19, 2026. [Link]

-

Nucleophilic acyl substitution in acyl chlorides and acid anhydrides - YouTube . (2024). Accessed January 19, 2026. [Link]

-

SOCl2 Reaction with Carboxylic Acids - Chemistry Steps . Chemistry Steps. Accessed January 19, 2026. [Link]

-

PubChem Compound Summary for CID 46779562, (2-Chloro-4-fluorophenoxy)acetyl chloride . National Center for Biotechnology Information. Accessed January 19, 2026. [Link]

-

Nucleophilic acyl substitution: hydrolysis of acid chlorides - YouTube . (2018). Accessed January 19, 2026. [Link]

-

Carboxylic Acid → Acid Chloride with SOCl₂ - OrgoSolver . OrgoSolver. Accessed January 19, 2026. [Link]

-

nucleophilic addition / elimination in the reactions of acyl chlorides - Chemguide . Chemguide. Accessed January 19, 2026. [Link]

-

21.2: Nucleophilic Acyl Substitution Reactions - Chemistry LibreTexts . (2024). Accessed January 19, 2026. [Link]

-

Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles) - Master Organic Chemistry . (2011). Accessed January 19, 2026. [Link]

-

Acid to Acid Chloride - Common Conditions . Organic Chemistry Portal. Accessed January 19, 2026. [Link]

-

Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides - Master Organic Chemistry . (2011). Accessed January 19, 2026. [Link]

- CN101434528A - Method for preparing 2-chlorine-4-(4-chlorophenoxy)

- CN101434528A - Method for preparing 2-chlorine-4-(4-chlorophenoxy)

-

CAS 405-78-7 | 2-(4-Fluorophenoxy)acetyl chloride | MFCD02295749 . Hoffman Fine Chemicals. Accessed January 19, 2026. [Link]

-

Chloroacetyl chloride - Wikipedia . Wikipedia. Accessed January 19, 2026. [Link]

- CN103420823B - The synthetic method of -chloro-4 fluorophenyl benzyl ketones - Google P

- CN107141212B - Preparation method of 2-chloro-4' -fluoroacetophenone - Google P

-

Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation - Organic Syntheses Procedure . Organic Syntheses. Accessed January 19, 2026. [Link]

-

Acyl chloride - Wikipedia . Wikipedia. Accessed January 19, 2026. [Link]

Sources

- 1. Acyl chloride - Wikipedia [en.wikipedia.org]

- 2. Chloroacetyl chloride - Wikipedia [en.wikipedia.org]

- 3. (2-Chloro-4-fluorophenoxy)acetyl chloride | C8H5Cl2FO2 | CID 46779562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. orgosolver.com [orgosolver.com]

- 6. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 7. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 8. m.youtube.com [m.youtube.com]